![molecular formula C19H22N2O2 B11154150 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11154150.png)
4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is an organic compound that belongs to the class of tetrahydropyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Introduction of the Pyridyl Group: The pyridyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridine derivatives, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide exhibit promising antitumor properties. For instance, studies on related structures have shown their efficacy as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds designed with similar frameworks have demonstrated significant inhibition of tumor growth and metastasis in preclinical models .
Protein Kinase Inhibition
The compound's structural characteristics suggest potential as a protein kinase inhibitor. Protein kinases are key regulators in various cellular processes, including cell division and apoptosis, making them critical targets for cancer therapy. The synthesis and evaluation of derivatives based on the tetrahydropyran scaffold have been reported to yield compounds with substantial kinase inhibitory activity .
Neuroprotective Effects
Emerging studies are exploring the neuroprotective effects of compounds with similar structures, particularly those containing pyridyl moieties. These compounds may modulate neuroinflammatory pathways or protect against oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Properties
The presence of the pyridyl group has been associated with antimicrobial activity. Research into related compounds has revealed their effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: A simpler analog with similar structural features but lacking the phenyl and pyridyl groups.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another related compound with a tetrahydropyran ring and an ester functional group.
Uniqueness
4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of both phenyl and pyridyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-phenyl-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22) |
InChI Key |
SNCNDMSHPJLFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.